4-tert-Butyl-3',5'-difluorobenzophenone
Description
4-tert-Butyl-3',5'-difluorobenzophenone is a benzophenone derivative featuring a tert-butyl group at the para position of one aromatic ring and fluorine atoms at the meta (3') and para (5') positions of the opposing ring. This structural configuration imparts unique steric and electronic properties, making it valuable in polymer synthesis, pharmaceuticals, and advanced materials.
The tert-butyl group enhances solubility in organic solvents due to its bulky, hydrophobic nature, while the fluorine atoms contribute to electron-withdrawing effects, influencing reactivity in polycondensation reactions.
Properties
IUPAC Name |
(4-tert-butylphenyl)-(3,5-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O/c1-17(2,3)13-6-4-11(5-7-13)16(20)12-8-14(18)10-15(19)9-12/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVJMAJPDAHZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373811 | |
| Record name | 4-tert-Butyl-3',5'-difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-10-5 | |
| Record name | (3,5-Difluorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butyl-3',5'-difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-tert-Butyl-3’,5’-difluorobenzophenone typically involves the reaction of 4-tert-butylbenzoyl chloride with 3,5-difluorobenzene under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous solvent like dichloromethane. The reaction mixture is then quenched with water, and the product is extracted and purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
4-tert-Butyl-3’,5’-difluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
4-tert-Butyl-3’,5’-difluorobenzophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 4-tert-Butyl-3’,5’-difluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In proteomics research, the compound may bind to proteins and alter their function or stability, thereby providing insights into protein-protein interactions and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Characteristics
The following table summarizes key structural differences and molecular weights of 4-tert-Butyl-3',5'-difluorobenzophenone and related compounds:
¹Calculated based on benzophenone backbone (C₁₃H₁₀O) with tert-butyl (C₄H₉) and fluorine substitutions.
Physical and Functional Properties
²Inferred from tert-butyl analogs in .
Biological Activity
4-tert-Butyl-3',5'-difluorobenzophenone (CAS No. 844885-10-5) is an organic compound belonging to the benzophenone class, characterized by a tert-butyl group and two fluorine substituents. This compound has gained attention for its potential biological activities, particularly in the fields of photostabilization, UV filtering, and as a possible therapeutic agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.
The molecular formula of this compound is C17H16F2O. Its structure influences its reactivity and interaction with biological systems. The presence of fluorine atoms enhances lipophilicity, potentially affecting membrane permeability and biological interactions.
Synthesis
This compound can be synthesized via several methods, with the Friedel-Crafts acylation being the most prominent. This method typically involves the reaction of a suitable aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator , impacting several biochemical pathways. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : By binding to specific receptors, it may influence signaling pathways related to cell growth and apoptosis.
Anti-inflammatory Effects
Benzophenones are also being investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Case Studies
- Photostabilization Studies : In applications involving UV filters, this compound has been evaluated for its efficacy in stabilizing polymers against UV degradation. Its fluorine substituents enhance its stability and effectiveness in protecting materials from photodegradation .
- Cell Culture Experiments : In vitro studies using cell lines expressing specific receptors have shown that this compound can modulate cellular responses similar to other known benzophenones. These studies often measure changes in gene expression or protein levels associated with inflammation or cell survival .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H16F2O |
| CAS Number | 844885-10-5 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Antimicrobial Activity | Potentially active |
| Biological Activity | Mechanism |
|---|---|
| Antimicrobial | Disruption of membranes |
| Anti-inflammatory | Inhibition of cytokines |
| Photostabilization | UV absorption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
